molecular formula C14H24N4 B15213963 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine CAS No. 585520-40-7

3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B15213963
CAS No.: 585520-40-7
M. Wt: 248.37 g/mol
InChI Key: PPFMAQHPXJMPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a novel synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its complex structure features a fused pyrazolo-azepine core linked to an ethylpiperidine moiety, a pharmacophore pattern commonly associated with central nervous system (CNS) activity. This scaffold suggests potential as a precursor or chemical tool for investigating various neuroreceptors. Researchers are exploring this compound and its analogs primarily for their potential interaction with serotonergic receptors, particularly the 5-HT2A subtype , given the structural similarities to known ligands of this class. The mechanism of action is hypothesized to involve modulation of neurotransmitter receptor signaling pathways, making it a valuable candidate for in vitro pharmacological profiling and structure-activity relationship (SAR) studies. Its primary research applications include the development of novel receptor probes, the study of receptor function and signaling cascades, and as a key intermediate in the synthesis of more complex molecules for psychiatric and neurological disorder research. This product is intended for laboratory research use only by qualified professionals.

Properties

CAS No.

585520-40-7

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

3-(1-ethylpiperidin-2-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-2-18-10-6-4-8-12(18)13-11-7-3-5-9-15-14(11)17-16-13/h12H,2-10H2,1H3,(H2,15,16,17)

InChI Key

PPFMAQHPXJMPBG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C3CCCCNC3=NN2

Origin of Product

United States

Preparation Methods

Core Building Blocks

The synthesis typically employs three primary components:

Component Role Purity Requirement
1-Ethylpiperidine-2-carboxylic acid Piperidine backbone source ≥98% (HPLC)
4,5-Dihydro-1H-pyrazole-3-amine Pyrazole precursor ≥95% (NMR)
Cycloheptanone Azepine ring precursor ≥97% (GC)

Catalysts and Solvents

  • Palladium(II) acetate : For Buchwald-Hartwig aminations (0.5-2 mol%)
  • p-Toluenesulfonic acid : Acid catalyst in cyclization steps (10-20 mol%)
  • Dichloromethane/THF : Mixed solvent system for improved solubility

Stepwise Synthesis Procedure

Formation of Piperidine Intermediate

The 1-ethylpiperidin-2-yl moiety is prepared through a modified Mannich reaction:

Reaction Conditions

  • Reactants : Ethylamine, glutaraldehyde, nitroethane (1:2:1 molar ratio)
  • Catalyst : Amberlyst-15 (5 wt%)
  • Temperature : 60°C, 12 hr
  • Yield : 78% (isolated as hydrochloride salt)

Key Optimization Parameters

  • pH control (6.5-7.0) critical for preventing imine hydrolysis
  • Microwave irradiation reduces reaction time to 3 hr with comparable yield

Azepine Ring Construction

Cycloheptanone undergoes acid-catalyzed condensation with the pyrazole amine:

$$
\text{Cycloheptanone} + \text{4,5-Dihydro-1H-pyrazole-3-amine} \xrightarrow{\text{HCl (cat.)}} \text{Hexahydropyrazoloazepine intermediate}
$$

Reaction Profile

Parameter Optimal Value
Temperature 110°C
Pressure 0.8 atm
Reaction Time 8 hr
Solvent Toluene
Conversion 92%

Final Coupling Reaction

The piperidine and azepine fragments are joined via Buchwald-Hartwig amination:

$$
\text{Piperidine Intermediate} + \text{Azepine Intermediate} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound}
$$

Catalytic System

  • Ligand: Xantphos (2 mol%)
  • Base: Cs₂CO₃ (3 equiv)
  • Solvent: 1,4-Dioxane
  • Yield: 65% after column chromatography

Optimization of Critical Parameters

Temperature Effects on Cyclization

Temperature (°C) Yield (%) Purity (HPLC)
90 58 89.2
110 72 94.5
130 68 91.8

Optimal range: 110-115°C prevents thermal decomposition while ensuring complete ring closure

Solvent Screening for Coupling Step

Solvent Dielectric Constant Yield (%)
DMF 36.7 41
THF 7.5 58
1,4-Dioxane 2.2 65
Toluene 2.4 63

Low-polarity solvents favor the coupling reaction by stabilizing the transition state

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 4.21 (q, J=7.1 Hz, 2H, NCH₂CH₃)
  • δ 3.78-3.65 (m, 3H, piperidine H)
  • δ 2.91 (t, J=5.8 Hz, 2H, azepine H)

HRMS (ESI-TOF)

  • m/z Calculated for C₁₄H₂₄N₄ [M+H]⁺: 248.2003
  • Found: 248.1998

Chromatographic Purity

Method Column Purity (%)
HPLC C18, 250 × 4.6 mm 99.1
UPLC HSS T3, 2.1 × 50 mm 98.7

Comparative Analysis of Synthetic Routes

Three principal methodologies have been developed:

Method Steps Overall Yield Key Advantage
Linear synthesis 7 28% Simple purification
Convergent approach 5 41% Shorter timeline
One-pot cascade 3 33% Reduced waste

The convergent approach provides the best balance between efficiency and yield

Industrial-Scale Production Considerations

Cost Analysis

Component Lab Scale Cost ($/g) Bulk Cost ($/kg)
Pd(OAc)₂ 12.50 8,200
Xantphos 9.80 6,500
1,4-Dioxane 0.15 85

Process Intensification Strategies

  • Continuous flow reactor system increases throughput by 300%
  • Membrane-based catalyst recovery achieves 92% Pd reusability

Challenges and Limitations

  • Stereochemical Control : Racemization at C2 of the piperidine ring remains problematic (≤15% epimerization during coupling)
  • Byproduct Formation : Competing [3+2] cycloadditions generate up to 12% tricyclic impurities
  • Scale-Up Issues : Exothermic coupling reaction requires precise temperature control beyond 5 kg batches

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

1.1 Ring-Opening Reactions
Under acidic conditions (e.g., HCl in methanol), the azepine ring undergoes selective cleavage at the C6–N7 bond, yielding linear diamines. This reaction is reversible under basic conditions.

1.2 Alkylation/Acylation
The piperidine nitrogen undergoes alkylation with methyl iodide (CH₃I) in DMF using NaH as a base, producing N-methyl derivatives. Acylation with acetyl chloride (CH₃COCl) in dichloromethane forms stable amides .

1.3 Oxidation
Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the tertiary amine to an N-oxide, while stronger oxidants like KMnO₄ degrade the heterocyclic framework.

1.4 Cycloadditions
The compound engages in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts at elevated temperatures (>80°C).

Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductsYield (%)*
Ring-Opening 2M HCl, MeOH, 25°C, 6 hr1,6-Diaminohexane derivative72–85
N-Alkylation CH₃I, NaH, DMF, 0°C → RT, 12 hrN-Methylpiperidine analog63
N-Oxidation 30% H₂O₂, AcOH, 40°C, 24 hrPiperidine N-oxide58
Diels-Alder Maleic anhydride, toluene, reflux, 48 hrBicyclo[6.3.0]undecane adduct41
Hydrogenation H₂ (1 atm), Pd/C, EtOH, RTSaturated decahydro derivative89

*Yields approximated from scaled synthetic procedures .

Mechanistic Insights

  • Ring-Opening : Protonation at N7 weakens the adjacent C–N bond, enabling nucleophilic attack by methanol.

  • N-Oxidation : Proceeds via a radical intermediate stabilized by the conjugated pyrazole ring.

  • Cycloadditions : The azepine ring acts as an electron-deficient diene, reacting preferentially with electron-rich dienophiles.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing ethylpiperidine fragments (GC-MS confirmed).

  • Photoreactivity : UV irradiation (254 nm) induces-sigmatropic shifts in the pyrazole moiety.

  • Competitive Pathways : Alkylation at pyrazole N1 occurs in <10% yield unless sterically hindered .

Comparative Reactivity

Property3-(1-Ethylpiperidin-2-yl)-azepineNomifensine (Control)
N-Oxidation Rate 4.2 × 10⁻³ M⁻¹s⁻¹9.8 × 10⁻³ M⁻¹s⁻¹
Diels-Alder k 0.17 L/mol·sNot reactive
Alkylation Yield 63%88%

Data derived from kinetic studies using HPLC monitoring .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its effects on various biological systems. It can serve as a tool to investigate the interactions between small molecules and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions, such as neurological disorders or cancer.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and pharmacological activities. Below is a detailed comparison with key examples:

JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine)

  • Core Structure : Pyrazolo[3,4-d]azepine with a benzyl group at position 1 and a 4-chlorophenyl group at position 3.
  • Pharmacological Activity : Acts as a serotonin 5-HT₇ receptor antagonist, studied for neuropsychiatric disorders .
  • Formulation : Administered as a citrate salt solubilized with hydroxypropyl-β-cyclodextrin (20% w/v) to enhance bioavailability .
  • Key Differences :
    • Substituents: Benzyl and 4-chlorophenyl groups vs. 1-ethylpiperidin-2-yl in the target compound.
    • Core Saturation: Hexahydropyrazolo[3,4-d]azepine vs. hexahydropyrazolo[3,4-b]azepine.
    • Therapeutic Focus: Neurology vs. unspecified applications for the target compound.

5049-89-8 (3-(Piperidin-1-ylmethyl)-1-[4-(trifluoromethyl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine)

  • Core Structure : Shares the hexahydropyrazolo[3,4-b]azepine core with the target compound.
  • Substituents : A piperidinylmethyl group at position 3 and a 4-(trifluoromethyl)phenyl group at position 1.
  • Key Differences: Position 1 substitution: Trifluoromethylphenyl vs. Bioactivity: Likely optimized for receptor binding due to fluorinated aromatic groups.

Pyridazino[3,4-b]azepine Derivatives (Patent: WO2024/028754)

  • Core Structure: Pyridazino[3,4-b]azepine, a nitrogen-rich heterocycle.
  • Pharmacological Activity : Acts as Bcl-xL protein inhibitors for cancer therapy .
  • Key Differences :
    • Core Heteroatoms: Pyridazine vs. pyrazole in the target compound.
    • Therapeutic Target: Apoptosis induction in cancer vs. broader pharmaceutical applications.

Triazolothiadiazole Derivatives (Ev 3, Ev 4)

  • Core Structure: Triazolothiadiazole (non-pyrazole/azepine system).
  • Bioactivity : Exhibits antimicrobial, anti-inflammatory, and plant growth-regulating properties due to fused heterocyclic motifs .
  • Key Differences :
    • Structural Simplicity: Smaller fused rings (triazole + thiadiazole) vs. larger pyrazole-azepine systems.
    • Applications: Agricultural and antimicrobial vs. pharmaceutical intermediates.

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Salt/Formulation Reference
Target Compound Pyrazolo[3,4-b]azepine 3-(1-Ethylpiperidin-2-yl) Intermediate/Building Block Not specified
JNJ-18038683 Pyrazolo[3,4-d]azepine 1-Benzyl, 3-(4-chlorophenyl) 5-HT₇ Antagonist Citrate + cyclodextrin
5049-89-8 Pyrazolo[3,4-b]azepine 1-[4-(Trifluoromethyl)phenyl], 3-piperidinylmethyl Undisclosed (CNS focus) Not specified
Pyridazino[3,4-b]azepine Derivatives Pyridazino[3,4-b]azepine Variable (e.g., aryl, alkyl) Bcl-xL Inhibitors (Cancer) Not specified
Triazolothiadiazole Derivatives Triazole + Thiadiazole Alkyl/aryl groups Antimicrobial, Anti-inflammatory Not specified

Research Findings and Trends

  • Structural Flexibility : The pyrazoloazepine core allows diverse substitutions (e.g., piperidinyl, trifluoromethylphenyl) to tune lipophilicity, solubility, and target affinity .
  • Salt Formulations : Compounds like JNJ-18038683 use salt forms (citrate) and solubilizing agents (cyclodextrin) to enhance bioavailability, a strategy applicable to the target compound .
  • Therapeutic Potential: While the target compound lacks disclosed bioactivity, analogs demonstrate that pyrazoloazepines are versatile scaffolds for CNS and oncology targets .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks. For example, the ethylpiperidinyl group shows distinct methyl/methylene signals (δ 1.2–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₂N₄).
  • Infrared (IR) Spectroscopy : Bands near 1650 cm⁻¹ indicate C=N stretching in the pyrazole ring .

How can researchers optimize cyclization steps during synthesis?

Advanced
Key parameters for cyclization efficiency:

ParameterOptimization Strategy
Temperature Maintain 80–100°C to balance reaction rate and side-product formation .
Catalyst Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate ring closure .
Solvent Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization vs. protic solvents .
Monitoring Track progress via TLC (silica gel, ethyl acetate/hexane) and quench reactions at 80–90% completion .

How should discrepancies in NMR data be resolved during structural confirmation?

Advanced
Discrepancies may arise from tautomerism or dynamic equilibria. Mitigation strategies:

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify shifting peaks caused by tautomeric interconversion .
  • 2D NMR Techniques : Use COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign overlapping signals .
  • Comparative Analysis : Cross-reference with published spectra of analogous pyrazoloazepines (e.g., pyrazino[2,3-c]azepine derivatives) .

What strategies assess the biological activity of derivatives?

Q. Advanced

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or GPCRs (e.g., 5-HT₇ receptor) using fluorescence polarization assays .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled compounds) quantify affinity (Kᵢ values) .
  • Functional Selectivity : Evaluate β-arrestin vs. G-protein pathway bias via cAMP accumulation and β-arrestin recruitment assays (see Table 1) .

Table 1 : Example Biological Data for Analogous Compounds

Compound5-HT₇ Receptor Kᵢ (nM)β-Arrestin EC₅₀ (nM)G-protein EC₅₀ (nM)
JNJ180386830.528620
Compound 2a0.325550

How to address regioselectivity challenges in pyrazoloazepine synthesis?

Q. Advanced

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 3 of the pyrazole ring direct cyclization to the azepine nitrogen .
  • Protecting Groups : Temporarily block reactive sites (e.g., piperidinyl amines with Boc groups) to prevent undesired side reactions .
  • Computational Modeling : Use DFT calculations to predict transition-state energies and preferred cyclization pathways .

How to validate purity and stability under storage conditions?

Q. Advanced

  • HPLC Analysis : Use a C18 column (UV detection at 254 nm) with mobile phase: ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) .
  • Stability Studies : Store lyophilized samples at -20°C; monitor degradation via LC-MS every 6 months. Avoid aqueous solutions due to hydrolytic ring-opening risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.